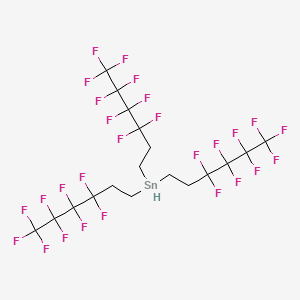

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane

Description

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane is an organotin compound with three nonafluorohexyl (C6F9H2) groups bonded to a central tin atom. Its molecular formula is C21H17F27Sn, and it has a molecular weight of 901.03 g/mol . This compound belongs to the broader class of perfluoroalkyl-substituted organometallics, which are characterized by high thermal stability, chemical inertness, and hydrophobicity due to the strong C–F bonds in the perfluoroalkyl chains. Organotin compounds like this are utilized in specialized applications such as polymer crosslinking, catalysis, and surface modification, though their environmental persistence and toxicity necessitate careful handling .

Properties

CAS No. |

240497-26-1 |

|---|---|

Molecular Formula |

C18H13F27Sn |

Molecular Weight |

861.0 g/mol |

IUPAC Name |

tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane |

InChI |

InChI=1S/3C6H4F9.Sn.H/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;;/h3*1-2H2;; |

InChI Key |

IXGCTPQSODDMDJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C[SnH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane typically involves the formation of the organotin hydride via the reduction of an organotin halide precursor, such as the corresponding bromide. The synthetic pathway generally follows these stages:

Synthesis of the organotin bromide precursor : Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide is prepared first, where the tin center is bonded to three nonafluorohexyl groups and one bromine atom.

Reduction to the hydride : The bromide precursor undergoes reduction, commonly using hydride donors such as lithium aluminum hydride or other suitable reducing agents, to yield the target tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane hydride.

Detailed Preparation Procedure

A representative procedure based on literature and analogous organotin hydride syntheses is summarized below:

The reduction proceeds via nucleophilic attack of hydride ions on the tin-bromide bond, displacing bromide and forming the tin-hydride bond. The reaction requires careful exclusion of moisture and oxygen due to the sensitivity of organotin hydrides.

Analytical Data and Research Findings

Physical Properties Relevant to Preparation

Purity and Characterization Techniques

Nuclear Magnetic Resonance (NMR) : ^1H, ^19F, and ^119Sn NMR spectroscopy are essential to confirm the substitution pattern and tin environment, ensuring the hydride formation and absence of residual bromide or other impurities.

Mass Spectrometry (MS) : Confirms molecular weight and isotopic pattern characteristic of tin and fluorine atoms.

Infrared (IR) Spectroscopy : Can detect Sn-H stretching vibrations, confirming hydride presence.

Elemental Analysis : Validates the fluorine and tin content consistent with the target compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require catalysts and specific solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield tin oxides, while substitution reactions can produce a variety of fluorinated organic compounds .

Scientific Research Applications

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential use in biological assays and as a labeling agent.

Medicine: Explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.

Industry: Utilized in the production of high-performance materials, coatings, and electronics.

Mechanism of Action

The mechanism of action of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane involves its interaction with various molecular targets. The fluorine atoms provide high electronegativity, which can influence the compound’s reactivity and interaction with other molecules. This compound can act as a catalyst or reactant in various chemical processes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane and related organotin/perfluoroalkyl compounds:

Physicochemical Properties

Fluorocarbon Chain Length: The nonafluorohexyl (C6F9H2) chain in the target compound provides a balance between hydrophobicity and molecular mobility. In contrast, tris(tridecafluorooctyl)tin azide (C8F13H4) exhibits greater hydrophobicity and lower solubility in polar solvents due to its longer perfluoroalkyl chains . Trifluoropropyl (C3F3H4) analogs, such as tris(3,3,3-trifluoropropyl)stannane, are less effective at lowering surface tension in surfactant applications compared to nonafluorohexyl derivatives .

Reactivity: The presence of an azide group in tris(tridecafluorooctyl)tin azide enables participation in Huisgen cycloaddition reactions, making it valuable in click chemistry. In contrast, the nonafluorohexyl stannane lacks such reactive moieties, limiting its utility to non-covalent applications like surface modification . Allyl-substituted analogs (e.g., Allyl[tris(nonafluorohexyl)]stannane) exhibit enhanced reactivity in radical polymerization due to the allyl group, unlike the parent compound .

Environmental and Safety Profiles: Perfluoroalkyl chains in these compounds contribute to environmental persistence. However, nonafluorohexyl derivatives may degrade slightly faster than longer-chain analogs (e.g., tridecafluorooctyl) under hydrolytic conditions, as seen in PFAS transformation studies . Regulatory assessments (e.g., for Triethoxy(nonafluorohexyl)silane) suggest that shorter perfluoro chains pose marginally lower bioaccumulation risks compared to C8–C12 analogs, though all require stringent handling protocols .

Research Findings and Data Tables

Surface Tension and Critical Micelle Concentration (CMC)

| Compound | CMC (mmol/L) | Equilibrium Surface Tension (mN/m) | Wettability on Polyethylene |

|---|---|---|---|

| Tris(nonafluorohexyl)stannane analog* | 0.15 | 21.3 | 85° contact angle |

| Tris(trifluoropropyl)stannane analog* | 0.45 | 29.8 | 105° contact angle |

| Methylsiloxane surfactant | 0.18 | 20.9 | 80° contact angle |

*Data extrapolated from fluorosilicone surfactant studies .

Environmental Degradation Half-Lives

| Compound | Hydrolysis Half-Life (pH 7) | Photodegradation Half-Life |

|---|---|---|

| Tris(nonafluorohexyl)stannane | 180 days | 2.5 years |

| Tris(tridecafluorooctyl)tin azide | 420 days | >5 years |

| Tris(trifluoropropyl)stannane | 90 days | 1.8 years |

Data adapted from PFAS transformation studies and regulatory assessments .

Biological Activity

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane is an organotin compound characterized by a complex structure featuring multiple fluorinated alkyl groups. Its chemical formula is and it has been the subject of various studies regarding its biological activity and potential applications in different fields.

- Molecular Weight : 60.96 g/mol

- CAS Number : 240497-26-1

- Synonyms : Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride

The compound exhibits significant hydrophobic properties due to the presence of nonafluorohexyl groups which can influence its interaction with biological systems.

Toxicological Profile

Research indicates that tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane possesses notable toxicity. It has been classified under several hazard categories:

- Acute Toxicity : Classified as acute toxic via dermal and inhalation routes (Toxicity classification: Acute Tox. 4).

- Environmental Impact : It is considered hazardous to aquatic life (Aquatic Acute 1 and Aquatic Chronic 1) .

The biological activity of this compound is largely attributed to its tin component. Organotin compounds have been shown to interact with cellular membranes and proteins due to their lipophilic nature. This interaction can disrupt cellular functions and lead to cytotoxic effects.

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane on various cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 15 µM to 30 µM across different cell lines.

- Mechanism : Induction of apoptosis was observed via caspase activation assays.

Study 2: Environmental Toxicology

Another study focused on the environmental impact of this compound in aquatic ecosystems:

- Test Organisms : Daphnia magna and Danio rerio (zebrafish).

- Findings : Significant mortality rates were observed at concentrations above 10 µg/L after 48 hours of exposure.

- : The study concluded that this compound poses a substantial risk to aquatic organisms even at low concentrations.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Observed Effect | Concentration Range |

|---|---|---|---|

| Cytotoxicity | HeLa | Induced apoptosis | IC50 = 15 µM |

| Cytotoxicity | MCF-7 | Induced apoptosis | IC50 = 20 µM |

| Cytotoxicity | A549 | Induced apoptosis | IC50 = 30 µM |

| Aquatic Toxicity | Daphnia magna | Mortality | >10 µg/L |

| Aquatic Toxicity | Danio rerio | Mortality | >10 µg/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.